

Application Notes and Protocols for Acid Violet 7 Staining of Blood Prints

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For Researchers, Scientists, and Drug Development Professionals

Introduction:

Acid Violet 7, often referred to in forensic applications as Acid Violet 17 (AV17), is a potent protein staining dye used for the enhancement of bloodstains, including latent blood prints, on various surfaces.[1][2] Its application is particularly valuable in forensic science for visualizing footwear impressions, fingerprints, and other patterns within blood evidence. This dye works by binding to the protein components of blood, resulting in a vibrant purple coloration that enhances the contrast of the blood print against the background substrate.[1][3] This document provides a comprehensive, step-by-step guide for the preparation and application of Acid Violet 7 for the staining of blood prints, tailored for use in a laboratory setting.

Experimental Protocols

- I. Materials and Reagents
- Acid Violet 7 (or Acid Violet 17) powder
- 5-Sulfosalicylic acid
- Ethanol



- Glacial Acetic Acid
- · Distilled or Deionized Water
- Wash bottle or sprayer
- Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

II. Solution Preparation

A critical step for successful and reproducible staining is the accurate preparation of the fixing, staining, and washing solutions. The formulations provided below are based on established forensic laboratory protocols.[4]

Solution	Component	Concentration/Volume
Fixing Solution	5-Sulfosalicylic acid	20 g
Distilled Water	to 1000 mL	
Staining Solution	Acid Violet 7 Powder	1 g
Ethanol	250 mL	
Glacial Acetic Acid	50 mL	_
Distilled Water	700 mL	_
Washing Solution	Ethanol	250 mL
Glacial Acetic Acid	50 mL	
Distilled Water	700 mL	-

Preparation Procedure:

- Fixing Solution: Dissolve 20 g of 5-Sulfosalicylic acid in 1000 mL of distilled water. Stir until the solute is completely dissolved.
- Staining Solution: In a fume hood, add 1 g of Acid Violet 7 powder to 700 mL of distilled water and stir until fully dissolved. Subsequently, add 250 mL of ethanol and 50 mL of glacial



acetic acid. Continue to stir until the solution is homogenous.

 Washing Solution: In a fume hood, combine 700 mL of distilled water, 250 mL of ethanol, and 50 mL of glacial acetic acid. Stir until thoroughly mixed.

III. Staining Protocol

This protocol outlines the sequential steps for the application of **Acid Violet 7** to blood prints.

Fixation:

- Generously apply the fixing solution to the blood print using a wash bottle or sprayer.
- Ensure the entire area of the print is saturated.
- Allow the fixative to remain in contact with the blood print for a minimum of five minutes.
 This step is crucial to prevent the blood from diffusing during the subsequent staining and washing steps.

Staining:

- Apply the Acid Violet 7 staining solution to the fixed blood print, again ensuring complete coverage.
- Let the staining solution sit for three to five minutes. The duration may be adjusted based on the intensity of the stain required and the nature of the substrate.

Washing (De-staining):

- Carefully rinse the stained area with the washing solution to remove excess dye from the background.
- Continue washing until the background is sufficiently de-stained and the blood print is clearly visible. The washing solution has the same composition as the staining solution, minus the dye, to prevent the diffusion of the stained blood.

Drying:



• Allow the stained blood print to air dry completely in a well-ventilated area.

IV. Suitable Surfaces

Acid Violet 7 is effective on a variety of surfaces. It is particularly useful for enhancing blood prints on both porous and non-porous substrates. However, on highly porous surfaces, background staining may occur, potentially reducing the contrast of the print. It is always recommended to test the staining procedure on a small, inconspicuous area of the substrate first.

Data Presentation

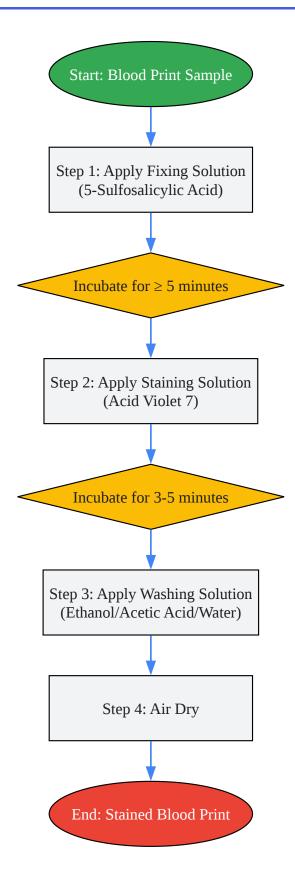
The following table summarizes the key quantitative parameters for the **Acid Violet 7** staining protocol.

Parameter	Value/Range	Notes
Fixing Time	≥ 5 minutes	Essential for preserving print detail.
Staining Time	3 - 5 minutes	Can be optimized based on substrate and desired intensity.
Washing Time	Variable	Continue until background is clear.
Fixing Solution Concentration	2% w/v 5-Sulfosalicylic acid	_
Staining Solution Concentration	0.1% w/v Acid Violet 7	

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the **Acid Violet 7** staining of blood prints.





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Caption: Experimental workflow for **Acid Violet 7** staining.



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